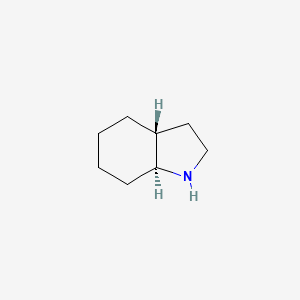
trans-Octahydro-1H-indole
Übersicht
Beschreibung
trans-Octahydro-1H-indole: is a saturated heterocyclic compound that belongs to the indole family It is characterized by a fully hydrogenated indole ring, resulting in a structure that is less aromatic compared to its parent indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Cyclization of Amines and Ketones:
- One common method involves the cyclization of cyclohexanone with an amine under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures to facilitate ring closure.
-
Reduction of Indole Derivatives:
- Another approach is the reduction of indole derivatives. For instance, indole can be hydrogenated using a metal catalyst such as palladium on carbon under high pressure hydrogen gas. This method selectively reduces the aromatic ring while preserving the nitrogen-containing ring.
Industrial Production Methods:
- Industrial production of trans-Octahydro-1H-indole often involves the catalytic hydrogenation of indole derivatives. This process is scalable and can be optimized for high yield and purity. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) are critical factors in the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- trans-Octahydro-1H-indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- The compound can be further reduced to form fully saturated derivatives. This is typically achieved using hydrogen gas in the presence of a metal catalyst.
-
Substitution:
- Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring. Halogenation, alkylation, and acylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
- Oxidized derivatives, fully saturated derivatives, and various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- trans-Octahydro-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology:
- In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development.
Medicine:
- The compound and its derivatives have shown promise in medicinal chemistry for the development of new pharmaceuticals. They are investigated for their potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry:
- In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of trans-Octahydro-1H-indole and its derivatives often involves interaction with specific enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
-
Indole:
- Indole is the parent compound of trans-Octahydro-1H-indole. It is aromatic and has a wide range of applications in chemistry and biology. Unlike this compound, indole is more reactive due to its aromatic nature.
-
Tetrahydroindole:
- Tetrahydroindole is partially hydrogenated and retains some aromatic character. It is less saturated than this compound and has different chemical properties and reactivity.
-
Hexahydroindole:
- Hexahydroindole is another intermediate in the hydrogenation of indole. It is more saturated than tetrahydroindole but less so than this compound.
Uniqueness:
- This compound is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its partially hydrogenated or aromatic counterparts. This makes it valuable in applications where stability and reduced reactivity are desired.
Eigenschaften
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454887 | |
| Record name | trans-perhydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030-29-7 | |
| Record name | trans-perhydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


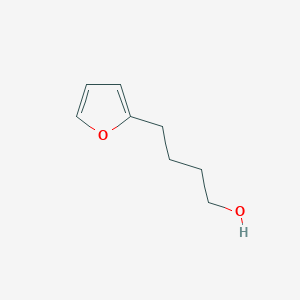

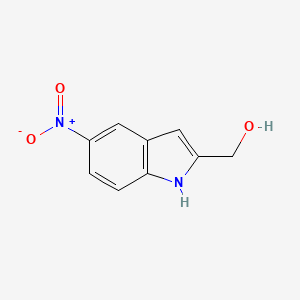

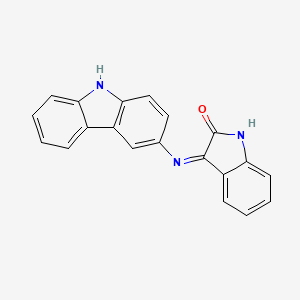
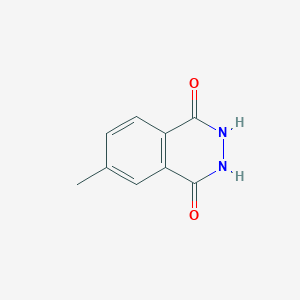
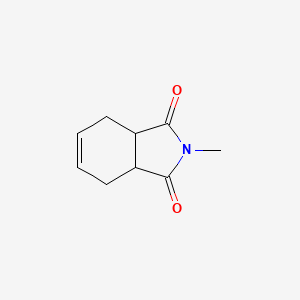
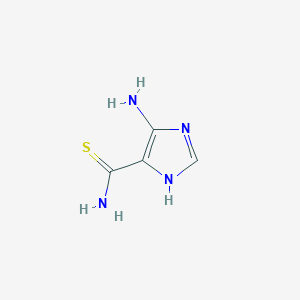
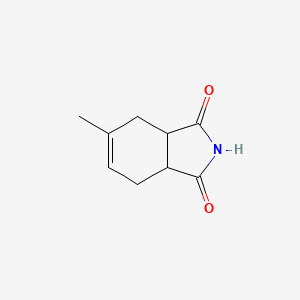
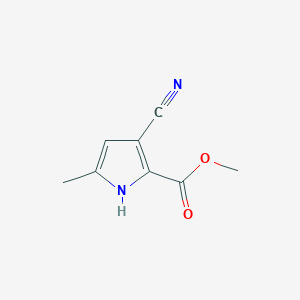
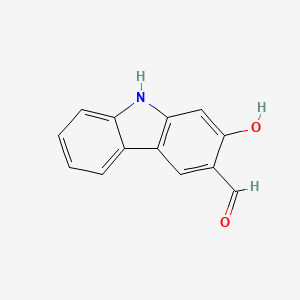
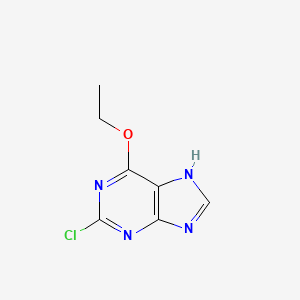
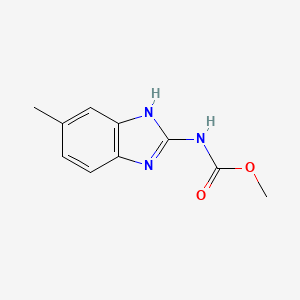
![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)
